molecular formula C19H24F3N3O2S B2690040 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034317-45-6

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2690040
CAS No.: 2034317-45-6
M. Wt: 415.48
InChI Key: UANYRVMMRXOJIF-UHFFFAOYSA-N
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Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic small molecule characterized by a piperidine core modified with a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent and linked via a methyl group to an ethanediamide bridge. The terminal aromatic group, 3-(trifluoromethyl)phenyl, is a common pharmacophore in medicinal chemistry due to its metabolic stability and electron-withdrawing properties.

The thiolan-3-yl group introduces a sulfur-containing heterocycle, which may enhance lipophilicity and influence conformational flexibility compared to non-sulfur analogs.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2S/c20-19(21,22)14-2-1-3-15(10-14)24-18(27)17(26)23-11-13-4-7-25(8-5-13)16-6-9-28-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANYRVMMRXOJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced via a nucleophilic substitution reaction, where a thiolane precursor reacts with the piperidine derivative.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted phenyl group is attached to the piperidine-thiolane intermediate.

    Formation of the Ethanediamide Linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the amine groups and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key differentiating features are its thiolan-3-yl-piperidine core and ethanediamide linker . Below is a comparison with structurally related compounds from and :

Compound ID/Name Core Structure Linker/Substituent Key Functional Groups
Target Compound Thiolan-3-yl-piperidine Ethanediamide Trifluoromethylphenyl, dual amide bonds
8a () Piperidine Benzamide Ethylthioureido, trifluoromethylphenyl
14a () Piperidine Urea Ethylurea, fluoro-trifluoromethylphenyl
14 () Piperidine Difluoroalkylamine 1,1-Difluoro, trifluoromethylphenyl
  • Thiolan vs. Non-Sulfur Cores: The thiolan-3-yl group introduces sulfur, which may increase lipophilicity (logP) compared to ethyl or fluoro-substituted piperidines in 8a–8c. Sulfur’s polarizability could also alter binding interactions in hydrophobic pockets .
  • Ethanediamide vs. This could enhance target affinity but may reduce metabolic stability due to protease susceptibility .
  • Trifluoromethylphenyl Group : Shared with 8a, 14a, and 14 (), this group enhances electron-withdrawing effects and resistance to oxidative metabolism, a common strategy in drug design .

Physicochemical and Spectroscopic Properties

  • NMR Profiles : The target compound’s 1H-NMR would likely show distinct shifts for the thiolan-3-yl protons (δ ~2.5–3.5 ppm) and ethanediamide NH groups (δ ~6.5–8.5 ppm in DMSO-d6). This contrasts with urea-linked compounds (14a–14d), where NH protons resonate at δ ~5.5–7.0 ppm .
  • Solubility : The ethanediamide linker may improve aqueous solubility relative to benzamide derivatives (8a–8c) but could be less soluble than urea analogs (14a–14d) due to increased hydrogen bonding .

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, including its chemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure comprising a thiolane ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity. The molecular formula is C18H24F3N3SC_{18}H_{24}F_3N_3S with a molecular weight of approximately 373.52 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₄F₃N₃S
Molecular Weight373.52 g/mol
CAS Number2379971-16-9

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways involved in various physiological processes, potentially influencing cell proliferation, apoptosis, and other critical functions.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects:

  • Anticancer Activity : Compounds containing piperidine and trifluoromethyl groups have shown promise in inhibiting tyrosine kinases associated with neoplastic diseases, such as leukemia and solid tumors . These effects may be attributed to the compound's ability to disrupt critical signaling pathways involved in tumor growth.
  • Neuroactive Properties : The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of piperidine can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems .

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Inhibition of Tyrosine Kinases : A study on similar compounds demonstrated significant inhibition of receptor tyrosine kinases (RTKs) such as PDGF-R and VEGF-R, which are crucial in cancer progression . This suggests that this compound may exhibit similar inhibitory effects.
  • Cytotoxicity Assays : In vitro assays assessing the cytotoxicity of related compounds revealed that modifications to the piperidine or thiolane rings significantly affected their potency against various cancer cell lines . This underscores the importance of structural variations in determining biological activity.

Q & A

Q. Yield Optimization Strategies :

  • Use in situ FTIR to monitor reaction progress and minimize side products .
  • Optimize solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) to improve coupling efficiency .

Advanced: How can computational modeling predict target engagement and resolve contradictory binding affinity data?

Methodological Answer:

Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with potential targets (e.g., COX-2, σ-1 receptors). Prioritize hydrogen bonding between the ethanediamide carbonyl and Arg120/His214 residues, and hydrophobic interactions with the trifluoromethyl group .

Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Contradictions in reported IC₅₀ values (e.g., µM vs. nM ranges) may arise from protonation state differences—calculate pKa using MarvinSketch .

Free Energy Perturbation (FEP) : Quantify the impact of thiolan ring substitutions (e.g., sulfur vs. oxygen analogs) on binding ΔG .

Basic: What analytical techniques are most suitable for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm amide bonds (δ 8.2–8.5 ppm) and trifluoromethyl group (δ 121–125 ppm, ¹⁹F NMR) .
  • HPLC-MS : ESI+ mode (m/z ~470 [M+H]⁺) with C18 columns to verify purity and detect degradation products (e.g., hydrolyzed amides) .
  • X-ray Crystallography : Co-crystallize with PEG 4000 to resolve thiolan-piperidine conformation (if single crystals form) .

Advanced: How can researchers resolve contradictions in reported in vitro vs. in vivo efficacy data?

Methodological Answer:

Pharmacokinetic Profiling :

  • Measure metabolic stability in liver microsomes (human vs. rodent) to identify rapid clearance due to thiolan ring oxidation .
  • Use LC-MS/MS to quantify brain penetration (logBB >0.3 required for CNS targets) .

Orthogonal Assays : Validate target engagement with CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Species-Specific Differences : Test humanized mouse models if rodent σ-1 receptor homology <85% causes efficacy discrepancies .

Basic: What initial biological screening assays are recommended for prioritization?

Methodological Answer:

  • Enzyme Inhibition : Screen against COX-2 (fluorometric assay, Cayman Chemical #701080) due to structural similarity to known inhibitors .
  • Cytotoxicity : Use MTT assay on HEK293 and HepG2 cells (IC₅₀ <10 µM indicates therapeutic potential) .
  • Receptor Binding : Radioligand displacement assays for σ-1 receptors (³H-(+)-pentazocine) and NMDA subtypes .

Advanced: What strategies improve metabolic stability of the trifluoromethyl group?

Methodological Answer:

Isotopic Labeling : Synthesize deuterated analogs at benzylic positions (C-D bonds resist CYP450 oxidation) .

Fluorine Scan : Replace trifluoromethyl with pentafluorosulfanyl (SF₅) to enhance hydrophobicity and metabolic resistance .

Prodrug Design : Mask the amide as a tert-butyl carbamate to reduce first-pass metabolism; hydrolyze in vivo by esterases .

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